2-(3-Bromothiophen-2-yl)propanoic acid
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Overview
Description
2-(3-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The bromine atom is attached to the third position of the thiophene ring, while the propanoic acid group is attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by the introduction of the propanoic acid group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation to introduce the propanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene alcohols and aldehydes.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromothiophen-3-yl)propanoic acid
- 2-(4-Bromothiophen-2-yl)acetic acid
- (3-Bromothiophen-2-yl)boronic acid
Uniqueness
2-(3-Bromothiophen-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H7BrO2S |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10) |
InChI Key |
JTJFDDZLESAJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)Br)C(=O)O |
Origin of Product |
United States |
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